1-Bromo-2-fluoroethane

Catalog No.
S601584
CAS No.
762-49-2
M.F
C2H4BrF
M. Wt
126.96 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-2-fluoroethane

CAS Number

762-49-2

Product Name

1-Bromo-2-fluoroethane

IUPAC Name

1-bromo-2-fluoroethane

Molecular Formula

C2H4BrF

Molecular Weight

126.96 g/mol

InChI

InChI=1S/C2H4BrF/c3-1-2-4/h1-2H2

InChI Key

JTLAIKFGRHDNQM-UHFFFAOYSA-N

SMILES

C(CBr)F

Solubility

Soluble in alcohol, ethe

Synonyms

1-bromo-2-fluoroethane, 2-fluoroethyl bromide, 2-fluoroethyl bromide, 18F-labeled

Canonical SMILES

C(CBr)F

Historical Use as a Fire Extinguisher Agent:

1-Bromo-2-fluoroethane, also known as Halon 1201, was once widely used in fire extinguishers due to its ability to effectively extinguish flames by interrupting the combustion process []. However, its production and use were phased out due to its contribution to ozone depletion [].

1-Bromo-2-fluoroethane (CAS#: 762-49-2) is an organic haloalkane molecule with the chemical formula C₂H₄BrF. It is a colorless liquid at room temperature with a faint ethereal odor []. Due to its specific properties, 1-bromo-2-fluoroethane has been explored in scientific research for various applications, but its use is limited due to safety concerns (discussed later).


Molecular Structure Analysis

1-Bromo-2-fluoroethane has a simple linear structure. The carbon backbone (C₂H₄) has a single fluorine atom (F) bonded to the second carbon and a bromine atom (Br) bonded to the first carbon []. This arrangement creates a polar molecule due to the electronegativity difference between the fluorine and bromine atoms.


Chemical Reactions Analysis

  • Substitution Reactions

    Due to the presence of the halogen atoms (Br and F), 1-bromo-2-fluoroethane could potentially undergo nucleophilic substitution reactions, where a nucleophile replaces the bromine or fluorine atom with another group. The specific products would depend on the reaction conditions and the attacking nucleophile [].

  • Elimination Reactions

    Under strong basic conditions, 1-bromo-2-fluoroethane might undergo elimination reactions, where a molecule of hydrogen bromide (HBr) is eliminated, leading to the formation of an unsaturated alkene [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C₂H₄BrF []
  • Molecular Weight: 126.956 g/mol []
  • Density: 1.6 ± 0.1 g/cm³ []
  • Boiling Point: 69.3 ± 8.0 °C at 760 mmHg []
  • Flash Point: -1.1 ± 0.0 °C [] (Highly flammable)
  • Solubility: Presumed to be miscible with organic solvents like dichloromethane and chloroform, but poorly soluble in water due to the presence of the halogen atoms.

There is no known specific mechanism of action for 1-bromo-2-fluoroethane in biological systems. Due to its safety concerns, its application in this area is not well documented.

1-Bromo-2-fluoroethane is a hazardous compound with several safety concerns:

  • Toxicity: Information on the specific toxicity of 1-bromo-2-fluoroethane is limited, but based on its class (haloalkanes), it is suspected to be harmful if inhaled, ingested, or absorbed through the skin [].
  • Flammability: 1-Bromo-2-fluoroethane has a very low flash point, indicating it is highly flammable and can easily ignite [].
  • Reactivity: It may react violently with strong oxidizing agents [].
  • Environmental Impact: As a halogenated organic compound, 1-bromo-2-fluoroethane has the potential to contribute to ozone depletion [].

XLogP3

1.3

Boiling Point

71.5 °C
71-72 °C at 760 mm Hg

Density

1.7044 at 25 °C/4 °C

UNII

9B15FC1III

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H300+H310 (100%): Fatal if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H420 (100%): Harms public health and the environment by destroying ozone in the upper atmosphere [Warning Hazardous to the ozone layer];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant

Other CAS

762-49-2

Wikipedia

1-bromo-2-fluoroethane

Methods of Manufacturing

Reaction /of 2-fluoroethanol/ with phosphorus tribromide gives 1-bromo-2-fluoroethane.

General Manufacturing Information

THE BROMINE-CONTAINING FLUOROCARBONS OPERATE BY CHEMICAL INTERRUPTION OF THE COMBUSTION CHAIN, AND ARE USED IN TOTAL FLOODING SYSTEMS FOR COMPUTER ROOMS AND TELEPHONE FACILITIES, AS WELL AS AIRCRAFT AND PORTABLE FIRE EXTINGUISHERS, INCLUDING USE ON THE AIR FORCE P-13 RAPID INTERVENTION CRASH TRUCKS. HALON EMERGES FROM THE FIRE EXTINGUISHER NOZZLE AS A MIXTURE OF 85 PERCENT LIQUID AND 15 PERCENT VAPOR AND IS DISCHARGED OVER LONG DISTANCES. IT COMPLETELY VAPORIZES UPON CONTACT WITH FIRE. /BROMINATED FLUOROCARBONS/

Analytic Laboratory Methods

GAS CHROMATOGRAPHIC METHOD FOR DETERMINING FLUOROCARBONS IN AIR IS DESCRIBED. CONCN IN AIR ARE DETERMINED DIRECTLY. /FLUOROCARBONS/
A GAS CHROMATOGRAPHIC PROCEDURE FOR DETERMINING ATMOSPHERIC LEVELS OF FLUOROCARBONS IS DESCRIBED. COLUMN IS TEMP PROGRAMMED TO SEPARATE HALOGENATED COMPONENTS WHILE MAINTAINING SHORT RETENTION TIMES FOR EACH COMPONENT. FREON 113 INCL. /FLUOROCARBONS/
GAS CHROMATOGRAPHIC METHOD FOR MEASURING HALOCARBONS IN AMBIENT AIR SAMPLES IS PRESENTED. /HALOCARBONS/
FLUOROCARBONS IN AIR OF WORKING AREA & IN EXHALED AIR CAN BE ANALYZED BY IR SPECTROMETRY. /FLUOROCARBONS/
GAS CHROMATOGRAPHIC METHOD IS PRESENTED FOR FREONS. /FREONS/

Clinical Laboratory Methods

GAS CHROMATOGRAPHIC METHOD FOR DETERMINING FLUOROCARBONS IS DESCRIBED. CONCN IN BODY FLUIDS ARE DETERMINED BY MEANS OF HEAD SPACE ANALYSIS. /FLUOROCARBONS/
FLUOROCARBON DETERMINATION IN BLOOD: GAS CHROMATOGRAPHY WITH ELECTRON CAPTURE DETECTION. /FLUOROCARBONS/

Interactions

IF INHALATION OCCURS, EPINEPHRINE OR OTHER SYMPATHOMIMETIC AMINES & ADRENERGIC ACTIVATORS SHOULD NOT BE ADMIN SINCE THEY WILL FURTHER SENSITIZE HEART TO DEVELOPMENT OF ARRHYTHMIAS. /FLUOROCARBONS/

Dates

Modify: 2023-08-15

A simple method to extract spectral parameters using fractional derivative spectrometry

S S Kharintsev, M Kh Salakhov
PMID: 15248995   DOI: 10.1016/j.saa.2003.11.013

Abstract

The nonlinear fitting method, based on the ordinary least squares approach, is one of several methods that have been applied to fit experimental data into well-known profiles and to estimate their spectral parameters. Besides linearization measurement errors, the main drawback of this approach is the high variance of the spectral parameters to be estimated. This is due to the overlapping of individual components, which leads to ambiguous fitting. In this paper, we propose a simple mathematical tool in terms of a fractional derivative (FD) to determine the overlapping band spectral parameters. This is possible because of several positive effects of FD connected with the behavior of its zero-crossing and maximal amplitude. For acquiring a stable and unbiased FD estimate, we utilize the statistical regularization method and the regularized iterative algorithm when a priori constraints on a sought derivative are available. Along with the well-known distributions such as Lorentzian, Gaussian and their linear combinations, the Tsallis distribution is used as a model to correctly assign overlapping bands. To demonstrate the power of the method, we estimate unresolved band spectral parameters of synthetic and experimental infra-red spectra.


Synthesis of two radiofluorinated cocaine analogues using distilled 2-[18F]fluoroethyl bromide

A A Wilson, J N Dasilva, S Houle
PMID: 7633392   DOI: 10.1016/0969-8043(95)00028-c

Abstract

Two fluorinated congeners of cocaine, 2'-fluoroethyl (1R-2-exo-3-exo)-8-methyl-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane- 2-carboxylate (FETT) and its 4-chlorophenyl analogue (FECT) were synthesized. Radiolabelling with 18F was achieved by O-[18F]fluoroalkylation of the corresponding carboxylic acid salts with distilled 2-[18F]fluoroethyl bromide in DMF. After HPLC purification, yields of radiochemically pure, formulated products were 22-30% (not corrected for decay) in a synthesis time of 60-70 min. The use of distilled 2-[18F]fluoroethyl bromide was indispensable for the reliable production of pure products.


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